Tetrahydropalmatine

Descripción general

Descripción

La tetrahidropalmatina es un alcaloide de isoquinolina que se encuentra principalmente en el género Corydalis y Stephania rotunda . Este compuesto se ha utilizado tradicionalmente en la medicina herbal china por sus propiedades analgésicas, sedantes y relajantes musculares . Ha ganado atención en la farmacología moderna por sus posibles aplicaciones terapéuticas, incluido el tratamiento de la adicción a las drogas y las enfermedades cardíacas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tetrahidropalmatina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reducción de la dehidrocoridalina utilizando borohidruro de sodio en metanol. La reacción generalmente ocurre a temperatura ambiente y produce tetrahidropalmatina como producto principal .

Métodos de Producción Industrial: La producción industrial de tetrahidropalmatina a menudo implica la extracción de fuentes naturales como Corydalis yanhusuo. El proceso de extracción incluye la maceración del material vegetal en etanol, seguido de filtración y concentración. El extracto crudo se purifica luego utilizando técnicas cromatográficas para aislar la tetrahidropalmatina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La tetrahidropalmatina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar dehidrocoridalina.

Reducción: La reducción de la dehidrocoridalina produce tetrahidropalmatina.

Sustitución: Los grupos metoxilo en la tetrahidropalmatina se pueden sustituir en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Agentes halogenantes para la sustitución del grupo metoxilo.

Productos Principales:

Oxidación: Dehidrocoridalina.

Reducción: Tetrahidropalmatina.

Sustitución: Diversos derivados de isoquinolina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

THP exhibits a range of pharmacological activities, including:

- Analgesic Effects : THP has been shown to alleviate pain in various animal models. Studies indicate that it can effectively reduce hyperalgesia induced by chemotherapeutic agents such as oxaliplatin, suggesting a potential role in managing neuropathic pain .

- Anti-addiction Properties : Research has highlighted THP's efficacy in treating substance use disorders. It has been reported to significantly reduce cravings and withdrawal symptoms in heroin-dependent individuals, thereby increasing abstinence rates .

- Neuroprotective Effects : THP demonstrates protective effects against neurotoxicity induced by substances like ketamine, indicating its potential in treating cognitive impairments associated with drug abuse .

- Antitumor Activity : Recent studies suggest that THP may have anticancer properties, showing promise in treating various cancers, including glioblastoma and melanoma .

Pain Management

A study investigated the analgesic effects of THP on neuropathic pain induced by oxaliplatin. The results indicated that THP administration led to a dose-dependent increase in pain threshold, demonstrating significant anti-hyperalgesic effects without altering general locomotor activity .

| Dosage (mg/kg) | Pain Threshold Increase |

|---|---|

| 1 | Slightly elevated |

| 2 | Marked increase |

| 4 | Significant increase |

Addiction Treatment

In a randomized controlled trial involving 120 heroin-dependent subjects, THP administration resulted in a significant reduction of protracted abstinence withdrawal syndrome (PAWS) symptoms. The abstinence rate after four weeks of treatment was approximately 47.8% compared to 15.2% in the placebo group .

| Treatment Group | Abstinence Rate (%) | PAWS Severity Reduction |

|---|---|---|

| THP | 47.8 | Significant |

| Placebo | 15.2 | Not significant |

Neuroprotection

THP was shown to mitigate oxidative stress and cognitive deficits associated with ketamine exposure in mice. The treatment led to increased activities of antioxidant enzymes and reduced malondialdehyde levels, indicating its protective role against oxidative damage .

| Parameter | Control Group | THP Treatment Group |

|---|---|---|

| GSH-PX Activity | Higher | Significantly higher |

| MDA Content | Lower | Significantly lower |

Future Perspectives

Despite promising findings, further research is needed to fully elucidate the mechanisms underlying THP's pharmacological effects and to establish its safety profile for long-term use. Current studies suggest that enhancing its bioavailability through novel drug delivery systems may improve its therapeutic efficacy .

Mecanismo De Acción

La tetrahidropalmatina ejerce sus efectos principalmente a través de la interacción con los receptores de neurotransmisores. Actúa como un antagonista en los receptores de dopamina D1 y D2, lo que ayuda a modular los niveles de dopamina en el cerebro. Esta acción es beneficiosa para reducir los efectos gratificantes de las sustancias adictivas. Además, la tetrahidropalmatina interactúa con los receptores alfa-adrenérgicos y serotoninérgicos, contribuyendo a sus propiedades sedantes y relajantes musculares .

Compuestos Similares:

Dehidrocoridalina: Una forma oxidada de tetrahidropalmatina con propiedades farmacológicas similares.

Berberina: Otro alcaloide de isoquinolina con efectos antimicrobianos y antiinflamatorios.

Palmatina: Comparte similitudes estructurales y exhibe actividades antimicrobianas y antiinflamatorias.

Singularidad: La tetrahidropalmatina es única debido a su amplio espectro de actividades farmacológicas, particularmente su capacidad para modular los receptores de dopamina, que no es tan pronunciada en compuestos similares como la berberina y la palmatina .

Comparación Con Compuestos Similares

Dehydrocorydaline: An oxidized form of tetrahydropalmatine with similar pharmacological properties.

Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.

Palmatine: Shares structural similarities and exhibits antimicrobial and anti-inflammatory activities.

Uniqueness: this compound is unique due to its broad spectrum of pharmacological activities, particularly its ability to modulate dopamine receptors, which is not as pronounced in similar compounds like berberine and palmatine .

Actividad Biológica

Tetrahydropalmatine (THP), a natural alkaloid derived from the plant Palmatum and related species, has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.

This compound is classified as a tetrahydroprotoberberine isoquinoline. Its pharmacokinetic profile includes rapid penetration of the blood-brain barrier (BBB), although it exhibits low oral bioavailability due to inadequate intestinal absorption and rapid clearance from the body. Recent advancements in drug delivery systems aim to enhance its bioavailability, potentially increasing its therapeutic efficacy .

1. Anti-Addiction Effects

THP has shown promise in treating substance use disorders, particularly in reducing cravings and withdrawal symptoms associated with opioid dependence. A randomized controlled trial involving 120 heroin-dependent patients demonstrated that THP significantly reduced the severity of protracted abstinence withdrawal syndrome (PAWS) and increased the abstinence rate from 15.2% in the placebo group to 47.8% in the THP group over three months .

2. Neuroprotective Properties

Studies indicate that THP possesses neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In a ketamine-induced oxidative stress model in mice, THP treatment resulted in increased activities of antioxidant enzymes such as GSH-PX and SOD, while decreasing malondialdehyde (MDA) levels, suggesting its role in mitigating oxidative damage .

3. Antinociceptive Effects

THP exhibits significant antinociceptive properties in both acute and chronic pain models. Research has shown that THP administration can suppress pain behaviors in formalin-induced nociceptive responses, particularly during the second phase of pain response, indicating its potential as an analgesic agent . Its effectiveness was also noted in models of neuropathic pain induced by chemotherapeutic agents .

4. Anti-Inflammatory Activity

The compound has been linked to anti-inflammatory effects through various signaling pathways. THP inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . In models of acute lung injury, THP demonstrated protective effects by reducing inflammatory cell recruitment and cytokine levels .

The biological activities of THP are mediated through several mechanisms:

- Dopamine Receptor Antagonism : THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which may explain its effects on addiction and pain modulation .

- Regulation of Neurotransmitter Systems : It influences serotonin (5-HT) neuronal activity and affects brain-derived neurotrophic factor pathways, which are critical for mood regulation and neuroprotection .

- Inhibition of Apoptosis : THP has been shown to inhibit apoptosis in various cell types through modulation of signaling pathways such as PI3K/Akt/mTOR .

Case Studies and Clinical Applications

A notable case study highlighted the use of THP in treating cocaine use disorder (CUD). In a clinical trial involving cocaine users, THP was found to reduce self-administration behaviors and cravings while demonstrating a favorable safety profile . Another case focused on the hepatotoxicity associated with levo-tetrahydropalmatine exposure, underscoring the need for careful monitoring during treatment due to potential adverse effects .

Propiedades

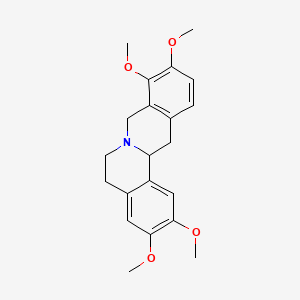

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864207 | |

| Record name | Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-97-6 | |

| Record name | (±)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydalis B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.